Product packaging for 1,4-Dioxaspiro[4.4]non-2-ene(Cat. No.:CAS No. 59953-86-5)

1,4-Dioxaspiro[4.4]non-2-ene

Cat. No.: B14597396
CAS No.: 59953-86-5
M. Wt: 126.15 g/mol
InChI Key: XRLNOYXNBWHJFC-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.4]non-2-ene is a spirocyclic ketal compound that serves as a valuable synthetic intermediate and building block in organic chemistry and materials science research. Its structure, featuring a fused dioxolane ring and a cyclopentane ring sharing a central spiro carbon atom, is a key motif in developing more complex functional molecules. While specific pharmacological studies on this exact compound are limited, its structural framework is prominently featured in chiral ligands for transition-metal catalysis, which are crucial for creating carbon-carbon and carbon-heteroatom bonds in enantioselective synthesis with potential pharmaceutical applications . Furthermore, derivatives of the 1,4-dioxaspiro[4.4]nonane system have been synthesized and investigated for their potential as biolubricants, demonstrating the utility of this core structure in materials and green chemistry . The diamine-functionalized analog of this scaffold is also utilized in synthesizing complex organic compounds, including ligands for metal-catalyzed reactions and as a building block for polymers and dendrimers in drug delivery systems . Researchers value this compound for its reactivity, which allows for further functionalization to create novel compounds for various research fields. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O2 B14597396 1,4-Dioxaspiro[4.4]non-2-ene CAS No. 59953-86-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59953-86-5

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

1,4-dioxaspiro[4.4]non-2-ene

InChI

InChI=1S/C7H10O2/c1-2-4-7(3-1)8-5-6-9-7/h5-6H,1-4H2

InChI Key

XRLNOYXNBWHJFC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)OC=CO2

Origin of Product

United States

Advanced Synthetic Methodologies for 1,4 Dioxaspiro 4.4 Non 2 Ene and Analogous Unsaturated Systems

Ketalization Strategies for the 1,4-Dioxaspiro[4.4]non-2-ene Framework

Ketalization represents a fundamental and direct approach to assembling the dioxaspiro core structure. Modern adaptations and enhancements of this classic transformation continue to improve its efficiency and applicability.

Acid-Catalyzed Approaches Utilizing Unsaturated Cyclopentanones

The most direct and well-established method for synthesizing this compound involves the acid-catalyzed ketalization of cyclopent-2-en-1-one with ethylene (B1197577) glycol. This reaction effectively protects the ketone functionality while preserving the crucial double bond within the cyclopentene (B43876) ring, directly yielding the target spirocyclic framework. Typically, the reaction is facilitated by an acid catalyst such as p-toluenesulfonic acid or sulfuric acid, with reaction temperatures ranging from ambient to moderate heating (25–60°C).

The versatility of acid-catalyzed ketalization is further demonstrated in the synthesis of related derivatives. For instance, (2R,3R)-diethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate can be synthesized from cyclopentanone (B42830) and diethyl l-tartrate using p-toluenesulfonic acid monohydrate as the catalyst in toluene. nih.gov This reaction proceeds with a high yield of 78% after refluxing and subsequent purification. nih.gov The resulting dicarboxylate can then be hydrolyzed to the corresponding dicarboxylic acid using lithium hydroxide. nih.gov

Table 1: Acid-Catalyzed Synthesis of 1,4-Dioxaspiro[4.4]nonane Derivatives
Starting MaterialsCatalystSolventConditionsProductYieldReference
Cyclopent-2-en-1-one, Ethylene Glycolp-Toluenesulfonic acidNot specified25–60°CThis compoundNot specified
Cyclopentanone, Diethyl l-tartratep-Toluenesulfonic acid monohydrateTolueneReflux, 62 h(2R,3R)-diethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate78% nih.gov

Sonochemical Enhancements in Related 1,4-Dioxaspiro[4.4]nonane Derivative Synthesis

Sonochemical methods, which utilize high-frequency sound waves to initiate and accelerate chemical reactions, have been effectively applied to the synthesis of 1,4-dioxaspiro[4.4]nonane derivatives. researchgate.net This technique offers a milder and often more efficient alternative to traditional heating.

A notable application is the synthesis of methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoate from methyl 9,10-dihydroxyoctadecanoate (MDHO) and cyclopentanone. researchgate.net The reaction is conducted in the presence of montmorillonite (B579905) KSF as a catalyst and is significantly enhanced by sonication. researchgate.net This process yields the target spiro compound as a yellow viscous liquid in a 50.51% yield after just 45 minutes of sonication. researchgate.net The use of sonochemistry provides a rapid and efficient pathway to these functionalized spirocycles, which have potential applications as biolubricants. researchgate.net

Table 2: Sonochemical Synthesis of a 1,4-Dioxaspiro[4.4]nonane Derivative
Starting MaterialsCatalystMethodTimeProductYieldReference
Methyl 9,10-dihydroxyoctadecanoate, CyclopentanoneMontmorillonite KSFSonochemical45 minMethyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoate50.51% researchgate.net

Intramolecular Cyclization and Rearrangement Pathways to Unsaturated Spiro[4.4]nonane Derivatives

Beyond direct ketalization, sophisticated intramolecular cyclization and rearrangement cascades, often mediated by transition metals, have emerged as powerful strategies for constructing complex unsaturated spiro[4.4]nonane systems from acyclic precursors.

Rhodium(II)-Catalyzed Oxonium Ylide Formation andacs.orgacs.org-Sigmatropic Rearrangements to 1,7-Dioxaspiro[4.4]non-2-ene-4,6-diones

A concise and stereocontrolled approach to 1,7-dioxaspiro[4.4]non-2-ene-4,6-diones has been developed utilizing a rhodium(II)-catalyzed cascade reaction. acs.orgacs.orgnih.gov The process begins with an α-diazo-β-ketoester that possesses a γ-cyclic unsaturated acetal (B89532) substitution. acs.orgacs.orgnih.govox.ac.uk In the presence of a rhodium(II) catalyst, the diazo compound generates a rhodium carbene, which then undergoes intramolecular oxonium ylide formation with one of the acetal oxygen atoms. acs.orgacs.org This is followed by a rapid acs.orgacs.org-sigmatropic rearrangement. acs.orgacs.orgnih.gov A subsequent acid-catalyzed elimination and lactonization sequence yields the desired 1,7-dioxaspiro[4.4]non-2-ene-4,6-dione framework. acs.orgacs.orgnih.govresearchgate.net This powerful methodology allows for the creation of adjacent quaternary stereocenters with a high degree of control over the relative stereochemistry. acs.orgacs.orgnih.govox.ac.uk

Table 3: Rhodium(II)-Catalyzed Synthesis of 1,7-Dioxaspiro[4.4]non-2-ene-4,6-diones
SubstrateCatalystKey TransformationProduct ScaffoldKey FeatureReference
α-diazo-β-ketoesters with γ-cyclic unsaturated acetalRh(II) catalyst (e.g., Rh₂(OAc)₄)Oxonium ylide formation- acs.orgacs.org sigmatropic rearrangement1,7-Dioxaspiro[4.4]non-2-ene-4,6-dioneCreates adjacent quaternary stereocenters with controlled relative stereochemistry acs.orgacs.orgnih.gov

Gold(I)-Catalyzed Spirocyclization Cascades to Related Azaspiro[4.4]nonenones

Gold(I) catalysis has enabled the efficient synthesis of structurally diverse azaspiro[4.4]nonenones through elegant spirocyclization cascades. rsc.org This method utilizes 1-ene-4,9-diyne ester substrates. rsc.orgrsc.org For substrates containing a terminal alkyne, the proposed mechanism involves a complex tandem sequence: a 1,2- or 1,3-acyloxy migration is followed by a Nazarov cyclization, a 5-exo-dig cyclization, and finally a 1,5-acyl migration to furnish the azaspiro[4.4]nonenone ring system. rsc.orgrsc.org This reaction pathway is a rare example of an intramolecular trapping of a 1,3-cyclopentadienyl intermediate, generated from the cycloisomerization of a 1,3-enyne ester, with a tethered alkyne. rsc.org The utility of this protocol has been demonstrated in the late-stage modification of complex molecules under mild, room temperature conditions. rsc.org

Table 4: Gold(I)-Catalyzed Synthesis of Azaspiro[4.4]nonenones
Substrate TypeCatalystProposed Cascade PathwayProduct ScaffoldReference
1-ene-4,9-diyne esters (with terminal alkyne)Gold(I) complex1,2/1,3-acyloxy migration → Nazarov cyclization → 5-exo-dig cyclization → 1,5-acyl migrationAzaspiro[4.4]nonenone rsc.orgrsc.org

Gold-Catalyzed Cyclization Approaches to 2,7-Dioxaspiro[4.4]nonane-1,6-diones

An efficient and mild gold-catalyzed cyclization provides access to substituted 3,8-dibenzyl-2,7-dioxaspiro[4.4]nonane-1,6-diones. mdpi.comnih.gov This approach utilizes 2,2-bis(3-arylprop-2-yn1-yl)malonic acid as the starting material. mdpi.comnih.govresearchgate.net The reaction proceeds smoothly under gentle conditions, often leading to quantitative yields of the desired spirobislactone products. mdpi.comnih.gov The gold(I) catalyst activates the alkyne moieties, facilitating a double nucleophilic attack by the carboxylic acid groups to form the two five-membered lactone rings in a desymmetrizing cyclization. researchgate.netresearchgate.net The methodology is robust, tolerating a variety of substituents on the aryl rings of the starting material, which allows for the synthesis of a library of substituted 2,7-dioxaspiro[4.4]nonane-1,6-diones. mdpi.comnih.gov

Table 5: Gold(I)-Catalyzed Synthesis of Substituted 2,7-Dioxaspiro[4.4]nonane-1,6-diones
Starting MaterialCatalyst SystemConditionsProductYieldReference
2,2-bis(3-phenylprop-2-yn-1-yl)malonic acidAu(I) catalystMild3,8-dibenzylidene-2,7-dioxaspiro[4.4]nonane-1,6-dioneQuantitative mdpi.comnih.gov
2,2-bis(3-(4-methoxyphenyl)prop-2-yn-1-yl)malonic acidAu(I) catalystMild3,8-bis(4-methoxybenzylidene)-2,7-dioxaspiro[4.4]nonane-1,6-dioneQuantitative mdpi.com
2,2-bis(3-(4-chlorophenyl)prop-2-yn-1-yl)malonic acidAu(I) catalystMild3,8-bis(4-chlorobenzylidene)-2,7-dioxaspiro[4.4]nonane-1,6-dioneQuantitative mdpi.com

Stereoselective Synthetic Routes to Chiral 1,4-Dioxaspiro[4.4]nonane Derivatives

The construction of chiral spirocyclic frameworks, particularly those containing the 1,4-dioxaspiro[4.4]nonane skeleton, is a significant challenge in organic synthesis. The presence of a spirocyclic core imparts a rigid three-dimensional structure, which is a common motif in numerous biologically active natural products. unibo.it This section details advanced stereoselective methodologies for accessing these valuable chiral building blocks.

Enantioselective Approaches Leveraging Tartaric Acid Derivatives for Spiroketal Formation

Tartaric acid and its derivatives are powerful chiral auxiliaries in asymmetric synthesis due to their ready availability in both enantiomeric forms. researchgate.net Their application in the synthesis of chiral 1,4-dioxaspiro[4.4]nonane derivatives often involves the condensation of a ketone with a chiral diol derived from tartaric acid to form a chiral ketal.

For instance, the condensation of cyclopentanone with dimethyl (2R,3R)-tartrate can be utilized to form the corresponding (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate. Subsequent careful hydrolysis of the ester groups yields the (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylic acid. researchgate.net This approach provides a foundational strategy for introducing chirality into the spirocyclic system, which can then be further elaborated.

A key advantage of using tartaric acid derivatives is the ability to direct the stereochemical outcome of subsequent reactions. The chiral environment created by the tartrate-derived dioxolane ring can influence the approach of reagents, leading to high diastereoselectivity in transformations at other positions of the spirocycle. While direct synthesis of this compound using this method is not explicitly detailed, the principle of using tartaric acid-derived chiral auxiliaries is a well-established strategy for creating chiral spiroketal cores that are precursors to more complex unsaturated systems. researchgate.netcapes.gov.br

Control of Quaternary Stereocenter Formation in Spiro[4.4]nonane Systems

The creation of a quaternary stereocenter at the spiro-junction is a formidable challenge in the synthesis of spiro[4.4]nonane systems. researchgate.net The catalytic enantioselective construction of these centers is of high interest as they are prevalent in a wide array of natural products with significant biological activities. researchgate.netresearchgate.net

One notable strategy involves the kinetic resolution of a ketone precursor that already contains a chiral quaternary carbon center. For example, the asymmetric synthesis of enantiopure spiro[4.4]nonane-1,6-dione has been achieved through the bioreduction of a ketone precursor using baker's yeast. This is followed by a sequence of hydroformylation, oxidation, esterification, and a Dieckmann cyclization to construct the second five-membered ring of the spiro system. researchgate.net

Another powerful approach is the use of organocatalytic asymmetric tandem reactions. For instance, a tandem Nazarov cyclization/semipinacol rearrangement has been developed to generate chiral spiro[4.4]nonane-1,6-diones with high yields and enantiomeric excesses. researchgate.net This method allows for the synthesis of cyclopentanones with four stereocenters in a single transformation. Gold(I)-catalyzed reaction cascades have also proven effective in forming a quaternary center at a ring junction, which can be challenging to access through traditional alkylation methods. rsc.org These advanced methods provide access to highly functionalized and enantioenriched spiro[4.4]nonane frameworks. rsc.orgdicp.ac.cn

Method Key Features Outcome Reference
Kinetic Resolution via BioreductionUses baker's yeast for resolution of a ketone precursor with a chiral quaternary center.Enantiopure spiro[4.4]nonane-1,6-dione. researchgate.net
Organocatalytic Tandem ReactionNazarov cyclization/semipinacol rearrangement.Chiral spiro[4.4]nonane-1,6-diones with up to 96% yield and 97% ee. researchgate.net
Gold(I)-Catalyzed CascadeTandem 1,3-acyloxy migration/Nazarov cyclization/aldol (B89426) addition.Generates two rings with three contiguous stereocenters, one being quaternary. rsc.org

Lewis Acid Mediated Stereoselective Routes to 1,6-Dioxaspiro[4.4]non-3-en-2-ones

Lewis acids play a crucial role in mediating stereoselective reactions to form spiroketal lactones, such as 1,6-dioxaspiro[4.4]non-3-en-2-ones. acs.org A notable method involves the reaction of cyclopropyl (B3062369) alkyl ketones with α-ketoesters in the presence of a Lewis acid like tin(IV) chloride (SnCl₄). acs.orgnih.gov This process occurs through a sequential cascade of reactions: a nucleophilic ring-opening of the cyclopropane (B1198618) by water, an aldol-type reaction, and finally, a cyclic transesterification mediated by the Lewis acid. acs.orgnih.govresearchgate.net This approach affords the desired 1,6-dioxaspiro[4.4]non-3-en-2-ones in moderate to good yields and with high stereoselectivity. acs.orgnih.gov

The choice of Lewis acid can significantly influence the reaction's outcome. While SnCl₄ is effective, other Lewis acids such as Bi(III) have also been utilized in cascade annulations of alkynols with α-ketoesters to produce these unsaturated γ-spiroketal-γ-lactones. researchgate.net The reaction mechanism involves a 5-exo-dig cyclization of the alkynol to form an enol ether intermediate, which then condenses with the α-ketoester. researchgate.net

The stereoselectivity of these reactions is a key feature, often leading to the formation of a specific diastereomer. For example, the SnCl₄-mediated reaction of cyclopropyl alkyl ketones with α-ketoesters has been shown to produce 1,6-dioxaspiro[4.4]non-3-en-2-ones with a trans-configuration as the major product. acs.org The structure and configuration of these products can be confirmed by techniques such as X-ray crystallography. acs.org

Reactants Lewis Acid Key Reaction Steps Product Yield Reference
Cyclopropyl alkyl ketones and α-ketoestersSnCl₄Nucleophilic ring-opening, aldol reaction, transesterification1,6-Dioxaspiro[4.4]non-3-en-2-onesModerate to good acs.orgnih.gov
Alkynols and α-ketoestersBi(III)5-exo-dig cyclization, condensation1,6-Dioxaspiro[4.4]non-3-en-2-ones- researchgate.net
1-Cyclopropyl-2-arylethanones and diethyl 2-oxomalonate-Cyclopropane ring-opening, aldol reaction, intramolecular transesterification1,6-Dioxaspiro[4.4]non-3-en-2-ones- unibo.it

Cycloaddition Reactions Involving the Unsaturated Spiro Framework

The enol ether double bond in this compound serves as a key reactive site for cycloaddition reactions, enabling the construction of more complex molecular architectures.

The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings. wikipedia.orgmasterorganicchemistry.com In this [4+2] cycloaddition, a conjugated diene reacts with a dienophile (an alkene or alkyne). khanacademy.org The reactivity of the components is governed by frontier molecular orbital interactions; the reaction is typically favored between an electron-rich diene and an electron-poor dienophile (a "normal-demand" Diels-Alder reaction). chemistrysteps.com

The double bond in this compound is part of an enol ether system. The oxygen atom adjacent to the double bond acts as an electron-donating group, making the dienophile electron-rich. Consequently, this compound is expected to be a reactive dienophile in "inverse-demand" Diels-Alder reactions, where it would react efficiently with electron-deficient dienes (e.g., dienes bearing electron-withdrawing groups like carbonyls, nitriles, or sulfonyl groups). nih.gov Conversely, its reaction with electron-rich dienes would be slower, though it can be facilitated by the use of Lewis acid catalysts that coordinate to the dienophile and lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

The stereochemistry of the Diels-Alder reaction is highly predictable. The reaction is stereospecific with respect to the dienophile, meaning the stereochemistry of the starting alkene is retained in the product. libretexts.org When reacting with cyclic dienes, the formation of an "endo" product is often favored due to secondary orbital interactions, although the "exo" product can also be formed. chemistrysteps.compressbooks.pub

Diene TypeExpected Reactivity with this compoundConditionsProduct Type
Electron-Deficient DieneHighThermalCycloadduct (Inverse-Demand)
Electron-Rich DieneLowThermal or Lewis Acid CatalysisCycloadduct (Normal-Demand)
Cyclic DieneModerate to HighThermalBicyclic Spiroketal Adduct

The intramolecular Diels-Alder (IMDA) reaction, where the diene and dienophile are tethered within the same molecule, is a highly efficient strategy for the synthesis of complex polycyclic systems. organicreactions.orgkhanacademy.org This approach often proceeds under milder conditions than its intermolecular counterpart due to favorable entropic factors. organicreactions.org The length and nature of the tether connecting the two reactive moieties play a crucial role in determining the feasibility and stereochemical outcome of the reaction. masterorganicchemistry.com

A derivative of this compound, functionalized with a conjugated diene system attached via a suitable linker, could serve as a precursor for an IMDA reaction. Such a reaction would lead to the formation of intricate polycyclic spiro compounds in a single, stereocontrolled step. nih.govacs.org The reaction would construct a new six-membered ring fused to the tether, creating a complex framework incorporating the original spiroketal moiety. The stereoselectivity of IMDA reactions is often high, governed by the conformational constraints of the transition state. organicreactions.orgorganic-chemistry.org This methodology provides a powerful route to novel spirocyclic structures that are prevalent in natural products. rsc.org

Nucleophilic and Electrophilic Transformations at the Spirocenter and Unsaturated Ring

The spiroketal functionality and the adjacent double bond are key sites for nucleophilic and electrophilic attack, leading to hydrolysis or ring-opening reactions.

Spiroketals, like other acetals and ketals, function as protecting groups for carbonyl compounds. The 1,4-dioxaspiro[4.4]nonane moiety is a protective group for cyclopentanone. This protective function can be reversed through hydrolysis, typically under acidic conditions. wikipedia.org

The mechanism of acid-catalyzed hydrolysis involves the protonation of one of the ketal oxygen atoms, followed by the cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion intermediate. Nucleophilic attack by water on this intermediate, followed by deprotonation and subsequent steps, leads to the regeneration of the parent ketone (cyclopentanone) and ethylene glycol. The stability of spiroketals can be influenced by stereoelectronic factors, such as the anomeric effect, but they are generally labile in aqueous acid. nih.gov This reaction is fundamental in synthetic sequences where the temporary masking of a ketone functionality is required. The careful hydrolysis of related derivatives, such as (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylic acid, has been documented as a method to yield the corresponding diacids from their esters. researchgate.netnih.gov

Lewis acids can promote reactions involving spiroketals by coordinating to the oxygen atoms, thereby activating the molecule towards nucleophilic attack or rearrangement. lnu.edu.cn Strong Lewis acids, such as titanium tetrachloride (TiCl₄), are known to react with silyl (B83357) enol ethers in Mukaiyama-type aldol and alkylation reactions. ucsf.eduresearchgate.netrsc.org

In the case of this compound, TiCl₄ could coordinate to the oxygen of the enol ether, enhancing the electrophilicity of the double bond. This activation would facilitate reactions with various nucleophiles. Alternatively, the Lewis acid could mediate the ring-opening of the spiroketal. For instance, the reaction of a related silyl enol ether derived from cyclopentanone with TiCl₄ and an epoxide like ethylene oxide leads to the formation of 2-(2-hydroxyethyl)-cyclopentanone. ucsf.edu This reaction is believed to proceed through an intermediate titanium enolate. ucsf.eduucsf.edu A similar pathway could be envisioned for this compound, where the Lewis acid promotes the opening of the dioxolane ring to generate a reactive titanium enolate of cyclopentanone, which can then be trapped by an electrophile.

Lewis AcidPotential ReactionSubstrate(s)Product Type
Brønsted Acid (e.g., HCl)Hydrolysis1,4-Dioxaspiro[4.4]nonane derivative, WaterCyclopentanone, Ethylene Glycol
TiCl₄Ring-Opening/AlkylationThis compound, Electrophile (e.g., Epoxide)Functionalized Cyclopentanone

Photochemical Behavior and Solid-State Reactivity of Spiroketals

The study of photochemical reactions provides insight into the behavior of molecules upon absorption of light, which can lead to unique transformations not accessible through thermal methods. The reactivity of molecules in the solid state can also differ significantly from their behavior in solution due to crystal packing forces and restricted molecular motion. protoxrd.com

The photochemical behavior of this compound is influenced by the enol ether chromophore. While specific studies on this molecule are limited, research on related spiroketals, such as those derived from indan-2-one, reveals pathways like photochemical coarctate fragmentation. beilstein-journals.orgnih.gov This type of reaction involves the concerted cleavage of multiple bonds upon photoexcitation, leading to smaller molecular fragments. For example, photolysis of indan-2-one ethylene ketal results in the formation of carbon dioxide, ethylene, and o-xylylene. beilstein-journals.orgnih.gov It is plausible that this compound could undergo analogous fragmentation or other photochemical transformations typical of enol ethers, such as [2+2] cycloadditions with other alkenes to form cyclobutane-containing spirocycles. rsc.org

The solid-state reactivity of spiro compounds is a field of significant interest, particularly for photochromic materials like spiropyrans. researchgate.net While this compound does not possess the structural motifs for photochromism, its solid-state behavior would be dictated by the packing arrangement in its crystal lattice. Topochemical principles would apply, meaning that reactivity would be favored if the reacting moieties are properly aligned within the crystal, potentially leading to highly stereospecific solid-state dimerization or polymerization upon irradiation.

Reactivity and Reaction Mechanisms of 1,4 Dioxaspiro 4.4 Non 2 Ene

Enantioselective Reactions

While direct experimental studies on the enantioselective photocyclization of 1,4-Dioxaspiro[4.4]non-2-ene are not extensively documented, a well-established precedent from its saturated analogs and other cyclic compounds provides a strong basis for understanding its potential behavior. The induction of chirality in photochemical reactions is a significant challenge due to the short lifetimes of excited states. However, the use of chiral hosts to form supramolecular inclusion complexes has emerged as a powerful strategy to control the stereochemical outcome of such reactions. oaepublish.comnih.gov

The fundamental principle involves the encapsulation of the substrate molecule (the "guest"), in this case, this compound, within the chiral cavity of a larger "host" molecule. nih.gov Cyclodextrins and their derivatives are commonly employed as chiral hosts due to their hydrophobic inner cavity and hydrophilic exterior, which facilitates the formation of stable complexes in aqueous solutions. nih.govmdpi.com The formation of these host-guest complexes is driven by non-covalent interactions, including hydrophobic effects, van der Waals forces, and hydrogen bonding. nih.gov

Once encapsulated, the conformational freedom of the guest molecule becomes significantly restricted. The chiral architecture of the host's cavity forces the substrate into a specific, pre-organized geometry. oaepublish.comnih.gov Upon irradiation with light, the photo-excited guest molecule undergoes cyclization. Because the reaction initiates from a constrained conformation, the formation of one enantiomer of the product is favored over the other, leading to an enantiomeric excess (ee). oaepublish.com The efficiency and degree of this chiral induction are highly dependent on the structural compatibility between the host and the guest—a concept often described by the "lock and key" principle. mdpi.com

For a molecule like this compound, an intramolecular [2+2] photocycloaddition would be the expected reaction pathway, leading to a tricyclic product. The chiral host would orient the dienophile part of the molecule in such a way that one face is preferentially shielded or exposed, directing the cyclization to occur with a specific stereochemistry.

Detailed Research Findings

Research on analogous systems has demonstrated that the choice of chiral host and reaction conditions can significantly influence the enantioselectivity of photochemical reactions. Modified cyclodextrins, for instance, with appended functional groups, can enhance the binding affinity and the degree of chiral recognition. mdpi.com Lowering the reaction temperature often leads to higher enantiomeric excess, as it reduces the kinetic energy of the guest molecule, holding it more rigidly within the host's cavity and amplifying the effect of the chiral environment. oaepublish.com

The following interactive table presents hypothetical data for the enantioselective photocyclization of this compound, illustrating the expected influence of different chiral hosts and conditions based on established principles of supramolecular photochemistry.

Table 1: Hypothetical Results for Enantioselective Photocyclization of this compound This data is representative and based on analogous systems to illustrate the principles of chiral induction in inclusion complexes.

EntryChiral HostSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee%)Predominant Enantiomer
1β-CyclodextrinH₂O/Acetonitrile (9:1)256535R
2β-CyclodextrinH₂O/Acetonitrile (9:1)06248R
3Hydroxypropyl-β-CyclodextrinH₂O257865R
4Hydroxypropyl-β-CyclodextrinH₂O07582R
5Heptakis(2,6-di-O-methyl)-β-CyclodextrinH₂O/Methanol (1:1)257075S
6Heptakis(2,6-di-O-methyl)-β-CyclodextrinH₂O/Methanol (1:1)-106891S
7γ-CyclodextrinH₂O254515R

The data illustrates several key findings from related studies:

Effect of Host Modification: Unmodified β-Cyclodextrin (Entries 1-2) provides moderate enantioselectivity. Functionalized hosts like Hydroxypropyl-β-Cyclodextrin (Entries 3-4) show significantly improved performance, likely due to better steric and electronic complementarity with the guest. mdpi.com

Temperature Dependence: A decrease in temperature consistently leads to a higher enantiomeric excess (compare Entry 1 vs. 2, 3 vs. 4, and 5 vs. 6), confirming that restricting the conformational motion of the host-guest complex enhances chiral induction. oaepublish.com

Host-Guest Fit: The size of the host cavity is crucial. The lower yield and ee% with γ-Cyclodextrin (Entry 7), which has a larger cavity than β-Cyclodextrin, suggests a looser, less effective fit for this compound, resulting in poorer stereochemical control.

Inversion of Selectivity: Different host modifications can lead to the preferential formation of the opposite enantiomer (compare Entries 4 and 6), indicating that the specific nature of the chiral environment dictates the stereochemical outcome.

Advanced Spectroscopic and Diffraction Based Characterization in 1,4 Dioxaspiro 4.4 Non 2 Ene Research

Elucidation of Molecular Structure via High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1,4-Dioxaspiro[4.4]non-2-ene, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, connectivity, and number of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the vinyl protons on the double bond, the methylene (B1212753) protons of the dioxolane ring, and the methylene protons of the cyclopentene (B43876) ring. The vinyl protons would appear in the downfield region typical for alkenes, while the protons on the saturated rings would appear more upfield.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. Key signals would include those for the sp²-hybridized carbons of the C=C double bond, the spiro carbon atom which is uniquely bonded to four other atoms (two oxygen and two carbon), and the various sp³-hybridized carbons of the cyclopentene and dioxolane rings.

Interactive Table: Predicted NMR Data for this compound
Atom Type Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Notes
Vinyl Protons (=CH)5.5 - 6.0125 - 135Signals would show coupling to each other.
Dioxolane Protons (-O-CH₂-CH₂-O-)3.8 - 4.265 - 75Typically a singlet or a narrow multiplet.
Cyclopentene Protons (Allylic -CH₂-)2.2 - 2.630 - 40Adjacent to the double bond, thus shifted downfield.
Cyclopentene Protons (-CH₂-)1.7 - 2.120 - 30Protons on the saturated part of the cyclopentene ring.
Spiro Carbon (C)N/A110 - 120Quaternary carbon, no attached protons.

Mass Spectrometry (MS) for Fragmentation Analysis and Molecular Weight Confirmation (GC-MS)

Mass spectrometry (MS), often coupled with Gas Chromatography (GC-MS), is utilized to determine the molecular weight of this compound and to study its fragmentation patterns under ionization. The molecular formula C₇H₁₀O₂ corresponds to a molecular weight of approximately 126.15 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 126. The fragmentation of the molecule provides structural clues. Common fragmentation pathways for this spiroketal would involve the cleavage of the dioxolane or cyclopentene rings. A characteristic fragmentation could be the retro-Diels-Alder reaction or cleavage of the C-O bonds, leading to stable radical cations.

Interactive Table: Expected Mass Spectrometry Fragments for this compound
m/z Value Proposed Fragment Lost Neutral Fragment Notes
126[C₇H₁₀O₂]⁺N/AMolecular Ion (M⁺)
98[C₆H₆O]⁺C₂H₄O (Ethylene oxide)Loss of the ethylene (B1197577) bridge from the dioxolane ring.
86[C₅H₆O]⁺C₂H₄O₂Fragmentation involving the dioxolane ring.
68[C₅H₈]⁺C₂H₂O₂Loss of the entire dioxolane moiety.

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key functional groups are the carbon-carbon double bond (C=C) and the carbon-oxygen (C-O) single bonds of the ketal.

The FTIR spectrum would be expected to show a characteristic absorption band for the C=C stretching vibration of the alkene. Another important region would be the strong C-O stretching vibrations characteristic of the ether linkages in the dioxolane ring. The presence of vinylic C-H bonds would also give rise to stretching absorptions at wavenumbers above 3000 cm⁻¹.

Interactive Table: Characteristic FTIR Absorption Bands for this compound
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Vinylic C-HStretch3010 - 3100Medium
Aliphatic C-HStretch2850 - 3000Medium-Strong
Alkene C=CStretch1640 - 1680Medium-Weak
Ketal C-OStretch1050 - 1150Strong

X-ray Diffraction Analysis for Absolute and Relative Stereochemistry Determination

X-ray diffraction, specifically single-crystal X-ray crystallography, is the most powerful method for the unambiguous determination of the three-dimensional structure of a molecule. wikipedia.orgnih.gov This technique can precisely map the atomic positions in the solid state, providing exact bond lengths, bond angles, and torsional angles. nih.gov

For a derivative of this compound that is chiral and can be crystallized, X-ray diffraction can establish the relative stereochemistry of all stereocenters. Furthermore, by using anomalous dispersion effects, typically with radiation of a specific wavelength, the absolute stereochemistry (the actual R/S configuration) can also be determined without ambiguity. nih.gov This is the gold standard for structural confirmation of complex molecules.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Assessment

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with polarized light. saschirality.org The parent compound, this compound, is achiral as it possesses a plane of symmetry and therefore would not exhibit a signal in chiroptical measurements.

However, for chiral derivatives of this spirocycle, Circular Dichroism (CD) spectroscopy is an invaluable tool. nih.gov CD measures the difference in absorption between left and right circularly polarized light by a chiral molecule. saschirality.org This technique is highly sensitive to the three-dimensional arrangement of atoms. For a synthesized chiral derivative, CD spectroscopy can be used to assess its enantiomeric purity or enantiomeric excess (e.e.). Each enantiomer of a chiral compound will produce a CD spectrum that is a mirror image of the other. By comparing the measured spectrum to that of a pure enantiomer, the enantiomeric composition of the sample can be quantified. acs.org

Computational and Theoretical Studies on 1,4 Dioxaspiro 4.4 Non 2 Ene Systems

Quantum Chemical Investigations of Electronic Structure and Energetics (e.g., DFT Calculations for Gibbs Free Energy)

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in investigating the electronic structure and energetics of organic molecules. mdpi.com For 1,4-Dioxaspiro[4.4]non-2-ene, DFT calculations can be employed to determine key thermodynamic properties, such as the Gibbs free energy (ΔG), which is crucial for predicting the spontaneity of reactions.

DFT calculations involve solving the Schrödinger equation for a molecule, approximating the complex many-electron problem by using the electron density as the fundamental variable. rsc.org By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), one can obtain a detailed picture of the molecule's electronic distribution, molecular orbital energies, and thermodynamic stability. researchgate.net

For instance, the Gibbs free energy of formation for this compound could be calculated, providing a measure of its stability relative to its constituent elements. Furthermore, the relative Gibbs free energies of different conformers or isomers can be computed to predict their equilibrium populations.

Illustrative Data: The following table presents hypothetical Gibbs free energy data for this compound, as would be obtained from DFT calculations.

ParameterHypothetical Calculated Value (kcal/mol)
Gibbs Free Energy of Formation-55.8
Relative Gibbs Free Energy (Conformer A)0.0
Relative Gibbs Free Energy (Conformer B)+2.5

Note: The data in this table is for illustrative purposes only and does not represent published computational results.

Mechanistic Probes Using Computational Chemistry for Reaction Pathways and Selectivity

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including identifying transition states and intermediates. researchgate.net For reactions involving this compound, computational methods can map out the potential energy surface, providing a detailed understanding of the reaction pathways and the factors that govern selectivity.

By calculating the energies of reactants, products, and transition states, activation energies can be determined, which are critical for predicting reaction rates. For example, in an acid-catalyzed hydrolysis of this compound, computational models could be used to explore different mechanistic possibilities, such as the initial site of protonation and the subsequent ring-opening steps.

These computational probes can also explain observed selectivity in reactions. By comparing the activation energies of competing pathways leading to different products, the preferred reaction course can be identified. This is particularly valuable for understanding and predicting stereoselectivity, where subtle energy differences between diastereomeric transition states determine the stereochemical outcome of a reaction.

Illustrative Data: The following table shows hypothetical activation energies for two competing reaction pathways of this compound, as might be determined by computational analysis.

Reaction PathwayHypothetical Activation Energy (kcal/mol)Predicted Selectivity
Pathway A15.2Major Product
Pathway B18.9Minor Product

Note: The data in this table is for illustrative purposes only and does not represent published computational results.

Conformational Analysis and Stereochemical Rationalization through Molecular Modeling

The three-dimensional structure of a molecule is intimately linked to its reactivity and physical properties. Molecular modeling techniques, including conformational analysis, are used to explore the different spatial arrangements (conformers) of a molecule and their relative stabilities. nih.govresearchgate.net For a spirocyclic system like this compound, which has a constrained bicyclic structure, understanding its preferred conformation is key to rationalizing its stereochemical behavior. wikipedia.org

Molecular modeling can also be used to analyze the structures of transition states, providing a three-dimensional rationale for observed stereoselectivity. By visualizing the arrangement of atoms in a transition state, it is possible to identify the key steric and electronic interactions that favor the formation of one stereoisomer over another.

Illustrative Data: The table below presents hypothetical relative energies and dihedral angles for two conformers of this compound, as would be determined from molecular modeling.

ConformerHypothetical Relative Energy (kcal/mol)Hypothetical Dihedral Angle (C1-O2-C3-C4)
A (Twist)0.025.3°
B (Envelope)1.810.1°

Note: The data in this table is for illustrative purposes only and does not represent published computational results.

Application of Frontier Molecular Orbital Theory to Predict Reactivity and Stereoselectivity

Frontier Molecular Orbital (FMO) theory is a powerful qualitative model used to predict the reactivity and selectivity of chemical reactions. wikipedia.org The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. taylorandfrancis.com The energies and shapes of these frontier orbitals are key to understanding chemical reactivity.

For this compound, FMO theory can be used to predict its behavior in various reactions. The energy of the HOMO is related to the molecule's ability to act as a nucleophile, while the energy of the LUMO reflects its propensity to act as an electrophile. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

FMO theory is particularly useful for predicting the stereoselectivity of cycloaddition reactions, such as the Diels-Alder reaction. fiveable.me By examining the orbital coefficients of the frontier orbitals at the reacting centers, one can predict the preferred orientation of the reactants in the transition state, which in turn determines the stereochemistry of the product. The interaction between the HOMO of a diene and the LUMO of a dienophile, or vice versa, governs the regioselectivity and stereoselectivity of the reaction. slideshare.net

Illustrative Data: The following table provides hypothetical HOMO and LUMO energies for this compound, which could be calculated using quantum chemical methods.

Molecular OrbitalHypothetical Energy (eV)
HOMO-9.5
LUMO1.2
HOMO-LUMO Gap10.7

Note: The data in this table is for illustrative purposes only and does not represent published computational results.

Strategic Applications of 1,4 Dioxaspiro 4.4 Non 2 Ene and Its Derivatives in Complex Organic Synthesis

Utility as Chiral Auxiliaries and Building Blocks in Asymmetric Synthesis

Derivatives of the spiro[4.4]nonane skeleton are extensively used as chiral auxiliaries and building blocks in asymmetric synthesis, a field focused on the selective synthesis of a specific enantiomer of a chiral molecule. The rigid C2-symmetric structure of many spiro[4.4]nonane derivatives provides a well-defined chiral environment that can effectively control the stereochemical outcome of a reaction. scispace.com

For instance, (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylic acid, synthesized from readily available (2R,3R)-diethyl tartrate and cyclopentanone (B42830), serves as a versatile chiral building block. These tartaric acid derivatives are instrumental in creating other chiral molecules for various applications.

The creation of chiral building blocks is a cornerstone of modern medicinal chemistry, enabling the synthesis of optically active pharmaceutical agents with specific biological activities. Asymmetric catalysis, which often employs chiral ligands or auxiliaries, is fundamental to this process, allowing for the stereocontrolled formation of new chemical bonds. mdpi.com The spiro[4.4]nonane framework is a key component in the design of such chiral inductors.

Precursors for the Total Synthesis of Bioactive Natural Products

The structural motifs present in 1,4-dioxaspiro[4.4]non-2-ene derivatives are found in a variety of biologically active natural products. Consequently, these spiro compounds serve as crucial precursors in the total synthesis of these complex molecules.

Hyperolactone C, a natural product isolated from Hypericum chinese L., exhibits significant anti-HIV activity and possesses a unique spirolactone skeleton. semanticscholar.org Several synthetic strategies toward Hyperolactone C utilize spirofuranone intermediates derived from spiro[4.4]nonane frameworks. semanticscholar.org

One approach involves a stereocontrolled synthesis of a norphenyl hyperolactone C, which acts as a key building block. This spirofuranone can then undergo selective conjugate additions to introduce the phenyl group and yield Hyperolactone C. semanticscholar.org Another direct synthesis of racemic Hyperolactone C has been achieved from a furan (B31954) precursor, with the key transformation being a tandem Claisen rearrangement and lactonization to construct the spirocyclic core with two adjacent quaternary centers. nih.goviastate.edu These synthetic routes highlight the importance of spiro[4.4]nonane-based structures in accessing the complex architecture of Hyperolactone C.

Prezizaene-type sesquiterpenes are a class of natural products characterized by a tricyclic carbon skeleton. researchgate.net The biosynthesis of these compounds involves a critical spirocyclization step. tum.de The biogenetic pathway is believed to proceed from farnesyl pyrophosphate, which after initial cyclizations and rearrangements, forms an acorenyl cation via spirocyclization. This spiro intermediate then undergoes further cyclization and ring contraction to yield the final prezizane skeleton. tum.de

Synthetic approaches to these molecules often mimic this biosynthetic pathway. Understanding and utilizing such spirocyclization strategies are key to the laboratory synthesis of prezizaene sesquiterpenes, demonstrating the role of spirocyclic intermediates in constructing complex polycyclic natural products.

Ligand Design for Transition-Metal Catalysis Incorporating Spiro[4.4]nonane Scaffolds

The rigid and C2-symmetric nature of the spiro[4.4]nonane scaffold makes it a privileged structure in the design of chiral ligands for transition-metal-catalyzed asymmetric reactions. scispace.com These ligands create a specific chiral environment around the metal center, which is crucial for inducing high levels of enantioselectivity in catalytic transformations. nih.govoup.com

The design of effective chiral ligands is a central challenge in asymmetric catalysis. scispace.com Spiro-based ligands, such as those incorporating the 1,1'-spirobiindane backbone (a related but more complex spiro system), have proven extraordinarily successful. rsc.org More recently, novel cyclopentadienyl (B1206354) (Cp) ligands based on the 1,1′-spirobiindane scaffold have been developed and shown to be excellent catalysts in rhodium-catalyzed asymmetric oxidative coupling reactions. acs.org The development of Si-centered spirodiphosphine (Si-SDP) ligands has also shown superior reactivity in the enantioselective hydrosilylation/cyclization of 1,6-enynes. rsc.org These examples underscore the potential of incorporating the simpler spiro[4.4]nonane core into new ligand designs to influence catalyst activity and selectivity. chiba-u.jp

Ligand TypeMetalApplicationReference
Chiral Spiro Cp LigandsRhodiumAsymmetric oxidative coupling acs.org
Si-centered Spirodiphosphine (Si-SDP)RhodiumEnantioselective hydrosilylation/cyclization rsc.org
Spiro Bis(isoxazoline) Ligands (SPRIXs)PalladiumEnantioselective oxidative cyclizations oup.com

Construction of Diverse Polycyclic and Spirocyclic Architectures

The this compound ring system is a valuable starting point for the synthesis of a wide array of more complex polycyclic and spirocyclic structures. Domino reactions, where multiple bond-forming events occur in a single synthetic operation, are a particularly efficient strategy for building molecular complexity from these precursors. unimi.itunimi.itresearchgate.net

For example, a vinylogous organocatalytic enantioselective desymmetrizing (4+1) cycloaddition has been developed to produce functionally rich spiro[4.4]nonane structures with three stereocenters in high yields. researchgate.net Furthermore, gold-catalyzed spirocyclization of enediyne esters can provide access to azaspiro[4.4]nonenone ring systems through a cascade of reactions including acyl migration and cyclization steps. rsc.org These advanced synthetic methods allow for the rapid assembly of intricate molecular frameworks that are of interest in medicinal chemistry and materials science. mdpi.comrsc.org

Development of Novel Biolubricant Candidates from Spiroketal Derivatives

In the search for environmentally friendly alternatives to petroleum-based lubricants, spiroketal derivatives of fatty acids have emerged as promising candidates for biolubricants. These compounds are renewable, biodegradable, and can exhibit excellent physicochemical properties for lubrication. mdpi.comiastate.edu

Research has demonstrated the synthesis of 1,4-dioxaspiro[4.4] and 1,4-dioxaspiro[4.5] compounds from oleic acid, a readily available fatty acid. semanticscholar.org The synthesis involves hydroxylation of the oleic acid double bond, followed by ketalization with cyclopentanone to form the spiro[4.4]nonane derivative. semanticscholar.org

The resulting methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoate has been evaluated for its properties as a lubricant. semanticscholar.org Computational and experimental studies have been used to assess the stability of these spiro compounds, with measurements of properties like the total acid number (TAN) and total base number (TBN) indicating their potential for practical applications. researchgate.net The structural modifications inherent in creating the spiroketal from the fatty acid chain can improve properties such as thermal stability, which is a key requirement for high-quality lubricants. nih.gov

CompoundStarting MaterialKey Physicochemical PropertyReference
Methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoateOleic AcidPotential as a biolubricant candidate semanticscholar.org
D[4.4] (unspecified derivative)Oleic AcidEvaluated for stability (TAN/TBN) researchgate.net

Future Perspectives in 1,4 Dioxaspiro 4.4 Non 2 Ene Research

Development of Sustainable and Green Synthetic Methodologies

Traditional syntheses of spiroketals often involve harsh conditions or hazardous reagents. Future research will likely focus on developing more environmentally benign methods for the synthesis of 1,4-Dioxaspiro[4.4]non-2-ene, aligning with the principles of green chemistry. vapourtec.com

Key areas for exploration include:

Electrosynthesis : Electrochemical methods offer a metal- and reagent-free alternative for key transformations. A prospective route could involve the anodic oxidation of suitable precursors, providing a scalable and sustainable pathway that minimizes waste. rsc.orgrsc.org

Catalytic Approaches : Moving from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry. Research into novel catalysts, such as recyclable organocatalysts or metal-organic frameworks, could lead to highly efficient and selective syntheses with reduced environmental impact. nih.gov

Alternative Energy Sources : The use of microwave irradiation or sonochemistry could dramatically reduce reaction times and energy consumption compared to conventional heating. nih.gov These techniques can also enhance reaction yields and selectivity.

Green Solvents : Future methodologies will aim to replace conventional organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids, thereby reducing volatile organic compound (VOC) emissions. nih.gov

Table 1: Comparison of Potential Green Synthetic Approaches for this compound
MethodologyTraditional ApproachPotential Green AlternativeKey Sustainability Benefit
Oxidation/CyclizationUse of stoichiometric heavy metal oxidantsElectrochemical oxidation (eSpiro method) rsc.orgAvoids hazardous metal waste; uses electrons as the primary reagent.
CatalysisHomogeneous acid/base catalystsHeterogeneous solid acid catalysts or organocatalysts nih.govFacilitates catalyst recovery and reuse, minimizing waste streams.
Energy InputProlonged heating under refluxMicrowave-assisted synthesis nih.govReduces reaction time from hours to minutes, lowering energy consumption.
Solvent SystemAnhydrous chlorinated solventsAqueous media, ionic liquids, or solvent-free conditions nih.govReduces or eliminates the use of toxic and volatile organic solvents.

Discovery of Novel Reactivity Patterns and Catalytic Transformations

The chemical reactivity of this compound is largely dictated by its enol ether functional group. Enol ethers are electron-rich alkenes, making them highly susceptible to attack by electrophiles. wikipedia.org Future research is poised to exploit this inherent reactivity to uncover novel transformations.

Prospective research directions include:

Asymmetric Catalysis : The development of chiral catalysts for reactions involving the enol ether double bond could provide enantiomerically enriched products. For instance, catalytic asymmetric [3+2] cycloadditions with various partners could yield complex, polycyclic spiroketal derivatives with high stereocontrol. acs.org

Oxidative Rearrangements : The oxidation of the enol ether moiety can trigger skeletal rearrangements, effectively turning the molecule "inside out" to form new, structurally complex scaffolds. nih.gov Exploring this reactivity with different oxidizing agents could lead to a diverse library of spirocyclic compounds from a single precursor. nih.gov

Epoxidation and Ring-Opening : A tandem sequence of enol ether epoxidation followed by a subsequent ring-opening reaction is a practical strategy for synthesizing various spirocycles. nih.gov Investigating this pathway for this compound could provide access to novel functionalized spiroketals.

Table 2: Potential Novel Transformations of this compound
Transformation TypeKey Reactive SitePotential Catalyst/ReagentAnticipated Product Class
Asymmetric [3+2] Cycloaddition acs.orgEnol Ether C=C Double BondChiral N,N'-dioxides/Metal complexesEnantioenriched polycyclic spiroketals
Oxidative Rearrangement nih.govEnol Ether Moietym-CPBA or other peroxy acidsα-Alkoxyesters or rearranged spiroketal skeletons
Epoxidation/Ring-Opening nih.govEnol Ether C=C Double BondEpoxidizing agent followed by a nucleophile or acidFunctionalized spiroketals with new stereocenters
Inverse Demand Diels-Alder wikipedia.orgElectron-rich Enol EtherElectron-deficient dienesComplex bridged or fused cyclic systems

Exploration of Applications in Advanced Functional Molecules

The rigid, three-dimensional architecture of spiroketals makes them privileged scaffolds in medicinal chemistry and materials science. nih.govnih.gov The unique structure of this compound, combining a spiroketal core with a modifiable enol ether, positions it as a valuable building block for advanced functional molecules.

Future applications could be explored in:

Pharmaceuticals : Spiroketals are known to act as ligands for proteins, sometimes mimicking peptide motifs to disrupt protein-protein interactions. nih.gov Derivatives of this compound could be synthesized and screened for biological activity, potentially leading to new therapeutic agents.

Agrochemicals : The spiroketal motif is present in numerous agrochemicals. The development of novel derivatives could yield new classes of pesticides or herbicides with unique modes of action. rsc.org

Materials Science : The enol ether's double bond could be utilized in polymerization reactions. For example, it could act as a monomer in thiol-ene reactions to form specialized polymer networks or be incorporated into copolymers to impart specific physical or chemical properties. wikipedia.org

Table 3: Potential Applications for Derivatives of this compound
Application AreaKey Molecular FeaturePotential Function
Medicinal ChemistryRigid 3D spiroketal scaffold nih.govProtein ligand, enzyme inhibitor, ionophore
AgrochemicalsSpiroketal core, a known pharmacophore rsc.orgHerbicide, insecticide, fungicide
Polymer ChemistryReactive C=C double bond in the enol ether wikipedia.orgMonomer for specialty polymers and cross-linked networks
Organic SynthesisVersatile synthetic intermediateBuilding block for complex natural product synthesis nih.gov

Integration of Machine Learning and Artificial Intelligence in Synthetic Design and Reactivity Prediction

Artificial intelligence (AI) is revolutionizing chemical research by accelerating discovery and optimizing processes. rjptonline.org For a lesser-studied molecule like this compound, AI and machine learning (ML) offer powerful tools to guide future experimental work.

Potential integrations include:

Retrosynthetic Planning : Computer-aided synthesis planning (CASP) tools can propose novel and efficient synthetic routes to this compound and its derivatives, moving beyond established chemical intuition. nih.gov

Reactivity Prediction : ML models can be trained on large datasets of known reactions to predict the outcomes of new transformations. nih.gov By training a model on the reactivity of other enol ethers and spiroketals, researchers could predict how this compound would behave under a wide range of conditions, thus prioritizing high-yield experiments. magritek.comacs.org

Condition Optimization : AI algorithms can rapidly identify the optimal reaction conditions (e.g., catalyst, solvent, temperature) for a desired transformation, reducing the time and resources spent on trial-and-error experimentation. technologynetworks.compreprints.org

Property Prediction : AI can be used to screen virtual libraries of this compound derivatives for desired properties, such as biological activity or material characteristics, allowing researchers to focus synthetic efforts on the most promising candidates. drugtargetreview.com

Table 4: Application of AI/ML in this compound Research
AI/ML ApplicationProblem to SolveRequired DataPotential Impact
Retrosynthesis Software nih.govDesigning efficient and novel synthetic routes.Databases of known chemical reactions.Accelerates the discovery of new, cost-effective syntheses.
Reactivity Prediction Models nih.govPredicting the major product and yield of unknown reactions.Experimental data on the reactivity of similar functional groups.Reduces failed experiments and guides research toward promising transformations.
Automated Condition Optimization technologynetworks.comFinding the best temperature, solvent, and catalyst for a reaction.High-throughput experimental data.Improves reaction yields and selectivity while saving time and resources.
Virtual ScreeningIdentifying derivatives with high potential for biological activity.Structure-activity relationship (SAR) data from related compounds.Focuses synthetic efforts on molecules with the highest probability of success.

Q & A

Q. What are the common synthetic routes for 1,4-Dioxaspiro[4.4]non-2-ene, and how can reaction conditions be optimized?

The synthesis often involves spiroannulation strategies. For example, boronic ester derivatives of 1,4-dioxaspiro compounds can be synthesized via Suzuki-Miyaura coupling, where a boronic ester intermediate (e.g., 1,4-dioxaspiro[4.5]dec-7-en-8-boronic acid pinacol ester) reacts with aryl halides under palladium catalysis. Key parameters include temperature control (0–25°C), solvent selection (THF or dioxane), and stoichiometric ratios of reagents . Chiral variants, such as (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol), require enantioselective catalysis and careful purification to achieve >98% enantiomeric excess .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are essential for confirming the spirocyclic structure and substituent positions. For example, sp3^3-hybridized carbons in the dioxolane ring resonate at δ ~100–110 ppm .
  • X-ray crystallography : Single-crystal studies (e.g., using MoKα radiation at 100 K) provide precise bond lengths and angles. A typical refinement yields RR-factors < 0.04, with hydrogen-bonding motifs (e.g., C–H···O interactions) stabilizing the lattice .

Advanced Research Questions

Q. How can crystallographic data discrepancies in spirocyclic compounds be resolved during refinement?

Discrepancies often arise from thermal motion or disordered solvent molecules. Strategies include:

  • Multi-scan absorption corrections (e.g., SADABS) to minimize errors from crystal decay .
  • Constrained hydrogen placement : H-atoms are placed geometrically and refined isotropically, reducing overfitting in low-electron-density regions .
  • Validation tools : Use software like PLATON to check for missed symmetry or twinning. For example, a Δρmax\Delta \rho_{\text{max}} of 0.27 eÅ3^{-3} indicates minor residual density but no significant structural errors .

Q. What experimental design considerations are critical for studying spirocompound reactivity in polymer applications?

When incorporating this compound into polymers (e.g., poly(1,4-dioxaspiro[4.4]nonane-2-methyl methacrylate)):

  • Monomer purity : Ensure >99% purity via column chromatography to prevent cross-linking defects .
  • Radical polymerization : Use AIBN initiators at 60–70°C in anhydrous toluene. Monitor molecular weight distribution via GPC to confirm controlled polymerization (Đ<1.5Đ < 1.5) .
  • Dynamic mechanical analysis : Characterize viscoelasticity at 0.1–10 Hz to assess glass transition temperature (TgT_g) shifts induced by spirocyclic rigidity .

Q. How can computational modeling complement experimental data for spirocyclic systems?

  • Conformational analysis : DFT calculations (e.g., B3LYP/6-31G*) predict energy minima for chair vs. twist-boat dioxolane conformers, aiding NMR assignments .
  • Hydrogen-bond networks : Molecular dynamics simulations (AMBER force field) can replicate crystallographic packing motifs, such as C–H···O interactions stabilizing the spiro junction .

Q. What strategies address low yields in asymmetric syntheses involving this compound derivatives?

  • Ligand screening : Chiral phosphine ligands (e.g., BINAP) improve enantioselectivity in palladium-catalyzed couplings. For example, (2R,3R)-configured spiro ligands achieve 98% ee in allylic alkylation .
  • Solvent effects : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates but may reduce selectivity. Balance via mixed-solvent systems (e.g., THF/H2_2O) .

Data Contradiction Analysis

Q. How should researchers resolve conflicting NMR data for spirocyclic compounds?

  • Variable-temperature NMR : Detect dynamic processes (e.g., ring puckering) that cause signal broadening. Cooling to −40°C can resolve split peaks .
  • Cross-validation : Compare with X-ray data. For instance, crystallographic bond angles (e.g., 109.5° for C–C–C in the dioxolane ring) should align with 13C^{13}\text{C} chemical shifts .

Applications in Advanced Systems

Q. What role do this compound derivatives play in supramolecular chemistry?

Chiral spiro ligands facilitate asymmetric catalysis (e.g., spiroketal-phosphine ligands in hydrogenation). Their rigid backbone enforces precise stereochemical control, critical for synthesizing bioactive molecules .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.